molecular formula C19H18N2O3S3 B12034505 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone

2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B12034505
M. Wt: 418.6 g/mol
InChI Key: UKFPQYISNQACME-UHFFFAOYSA-N
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Description

2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone is a complex organic compound with the molecular formula C19H18N2O3S3. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then cyclized with carbon disulfide and hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of this intermediate with 4-methoxyacetophenone under basic conditions to form the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound’s thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone is unique due to its dual methoxybenzyl and thiadiazole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18N2O3S3

Molecular Weight

418.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H18N2O3S3/c1-23-15-7-3-13(4-8-15)11-25-18-20-21-19(27-18)26-12-17(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

UKFPQYISNQACME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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